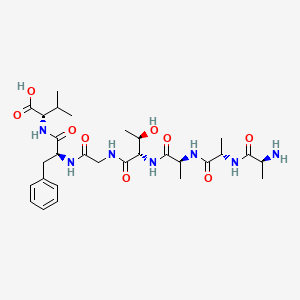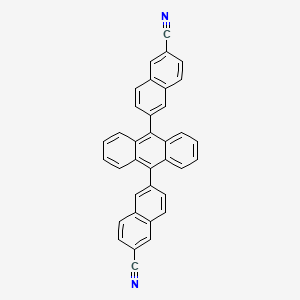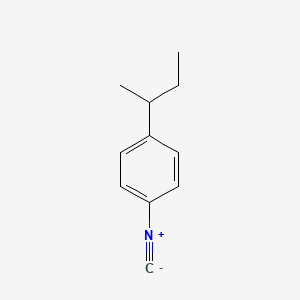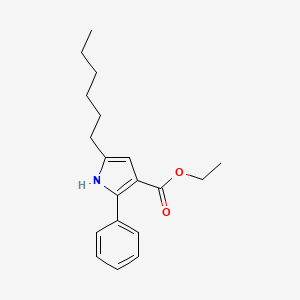![molecular formula C15H21O7P B12595168 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid CAS No. 604003-01-2](/img/structure/B12595168.png)
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is a complex organic compound with a unique structure that includes a phosphoryl group, a phenylpropoxy group, and a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropyl alcohol with a phosphorylating agent to form the phosphoryl intermediate. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce different alcohol derivatives .
Scientific Research Applications
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site for specific proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Shares a similar phosphoryl group but differs in the backbone structure.
2-Carboxyethyl(phenyl)phosphinic acid: Similar in having a carboxyethyl group but with different substituents on the phosphoryl group.
Uniqueness
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
604003-01-2 |
|---|---|
Molecular Formula |
C15H21O7P |
Molecular Weight |
344.30 g/mol |
IUPAC Name |
2-[[hydroxy(3-phenylpropoxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C15H21O7P/c16-14(17)9-8-13(15(18)19)11-23(20,21)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
SZCDXRVHERMEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOP(=O)(CC(CCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)


![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)





